Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride
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Overview
Description
Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride is a chemical compound with a molecular formula of C8H15NO2·HCl. It is a white to almost white powder or crystalline substance. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride typically involves the esterification of cis-4-amino-1-methyl-cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- cis-4-amino-1-methyl-cyclohexanecarboxylic acid
- ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate
Uniqueness
Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 4-amino-1-methylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(8(11)12-2)5-3-7(10)4-6-9;/h7H,3-6,10H2,1-2H3;1H |
InChI Key |
FCTFNYQBCMDTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)N)C(=O)OC.Cl |
Origin of Product |
United States |
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